1-(3-Chlorophenyl)-N-(3,6-dichloro-4-pyridazinyl)methanesulfonamide
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Overview
Description
1-(3-Chlorophenyl)-N-(3,6-dichloro-4-pyridazinyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of chlorophenyl and pyridazinyl groups suggests potential biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-N-(3,6-dichloro-4-pyridazinyl)methanesulfonamide typically involves the following steps:
Formation of the Sulfonamide Group: This can be achieved by reacting a suitable amine with methanesulfonyl chloride under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Pyridazinyl Group: The pyridazinyl group can be synthesized through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-N-(3,6-dichloro-4-pyridazinyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl and pyridazinyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-N-(3,6-dichloro-4-pyridazinyl)methanesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antimicrobial properties.
Chlorothiazide: A diuretic with a similar sulfonamide structure.
Pyridazine Derivatives: Compounds with similar pyridazinyl groups, often studied for their biological activity.
Uniqueness
1-(3-Chlorophenyl)-N-(3,6-dichloro-4-pyridazinyl)methanesulfonamide is unique due to the combination of its chlorophenyl and pyridazinyl groups, which may confer specific biological activities not found in other similar compounds.
Properties
Molecular Formula |
C11H8Cl3N3O2S |
---|---|
Molecular Weight |
352.6 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(3,6-dichloropyridazin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C11H8Cl3N3O2S/c12-8-3-1-2-7(4-8)6-20(18,19)17-9-5-10(13)15-16-11(9)14/h1-5H,6H2,(H,15,17) |
InChI Key |
OUNLSMVQXVXJGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CS(=O)(=O)NC2=CC(=NN=C2Cl)Cl |
Origin of Product |
United States |
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